

# Triton X-100 Protocol for DNA Extraction from Cells: Application Notes

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## Compound of Interest

Compound Name: Triton X 100

CAS No.: 63869-93-2

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## Introduction

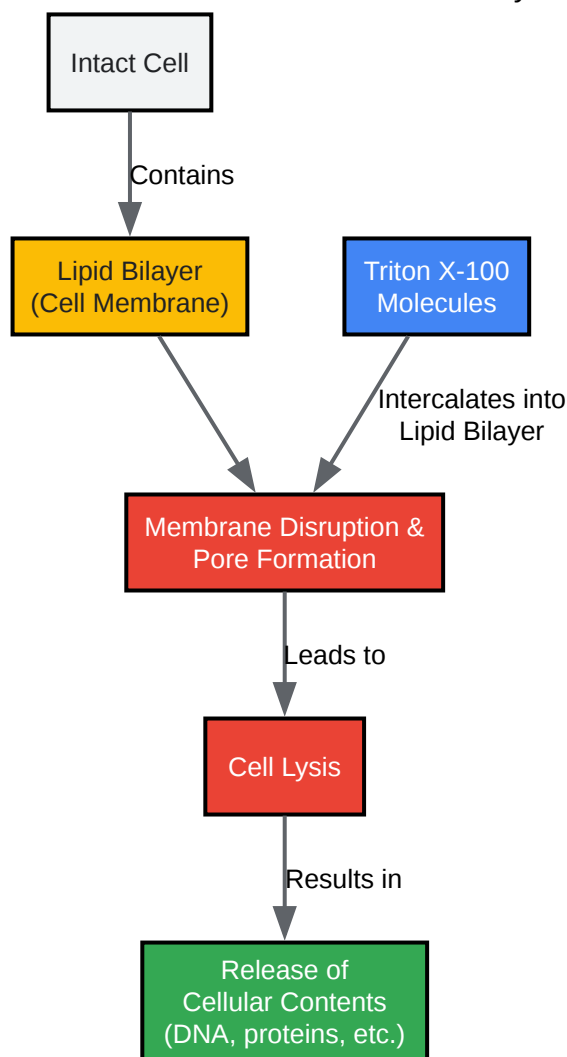
Triton X-100, a non-ionic surfactant, is a widely utilized reagent in molecular biology for the lysis of cellular membranes to facilitate the extraction of intracellular components, including deoxyribonucleic acid (DNA).<sup>[1][2][3]</sup> Its efficacy in solubilizing proteins and lipids makes it a valuable tool for achieving efficient cell disruption while maintaining the integrity of the released DNA.<sup>[1][3]</sup> This document provides detailed protocols and application notes for the use of Triton X-100 in DNA extraction from various cell types. The information herein is intended to guide researchers in optimizing their DNA extraction procedures for downstream applications such as polymerase chain reaction (PCR), sequencing, and cloning.

## Mechanism of Action

Triton X-100 facilitates cell lysis by disrupting the lipid bilayer of the cell membrane. As a non-ionic detergent, it possesses a hydrophilic polyethylene oxide head and a hydrophobic hydrocarbon tail. This amphipathic nature allows Triton X-100 molecules to integrate into the cell membrane, disrupting the native lipid-lipid and lipid-protein interactions. This leads to the

formation of pores and the eventual solubilization of the membrane, releasing the cellular contents, including DNA. Due to its non-denaturing properties, Triton X-100 is generally mild and helps in preserving the structural integrity of the extracted DNA.

#### Mechanism of Triton X-100 in Cell Lysis



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#### Mechanism of Triton X-100 Cell Lysis

## Experimental Protocols

## Protocol 1: Rapid DNA Extraction from Mammalian Cell Lines

This protocol is a simple and rapid method suitable for obtaining DNA from cultured mammalian cells (e.g., HeLa, HEK293T, A549, and HAP-1) for applications like PCR.[4]

### Materials:

- Phosphate-Buffered Saline (PBS)
- Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% (v/v) Triton X-100
- Microcentrifuge tubes
- Water bath or heat block

### Procedure:

- **Cell Harvesting:** For adherent cells, wash the cell monolayer once with PBS. Detach the cells by trypsinization or by scraping. For suspension cells, proceed directly to the next step.
- **Cell Pelleting:** Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes to pellet the cells.
- **Washing:** Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
- **Cell Lysis:** Resuspend the cell pellet in 100  $\mu$ L of Lysis Buffer.
- **Incubation:** Incubate the cell lysate at 95°C for 10 minutes.
- **Centrifugation:** Centrifuge the lysate at 12,000 x g for 10 minutes to pellet cell debris.
- **DNA Collection:** Carefully transfer the supernatant containing the genomic DNA to a new, clean microcentrifuge tube.
- **Storage:** The DNA solution can be used immediately for PCR or stored at -20°C for later use.

## Protocol 2: High-Purity DNA Extraction from Bacterial Cells

This protocol is adapted for the extraction of high-purity genomic DNA from bacterial cells, such as *Pseudomonas aeruginosa*, and includes a phenol-chloroform purification step.

### Materials:

- Lysis Buffer: 10% Triton X-100, 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Microcentrifuge tubes

### Procedure:

- Cell Harvesting: Pellet bacterial cells from an overnight culture by centrifuging at 5,000 x g for 10 minutes.
- Cell Lysis: Resuspend the cell pellet in 500  $\mu$ L of Lysis Buffer and vortex thoroughly.
- Purification:
  - Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.
  - Vortex for 30 seconds and then centrifuge at 12,000 x g for 10 minutes.
  - Carefully transfer the upper aqueous phase to a new tube.
- DNA Precipitation:
  - Add 2 volumes of ice-cold 100% ethanol to the aqueous phase.

- Incubate at -20°C for at least 1 hour to precipitate the DNA.
- Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
- Washing:
  - Discard the supernatant and wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
  - Centrifuge at 12,000 x g for 5 minutes.
- Drying and Resuspension:
  - Carefully discard the supernatant and air-dry the pellet for 10-15 minutes.
  - Resuspend the DNA pellet in 50-100 µL of TE Buffer.

## Data Presentation

The efficiency of DNA extraction using Triton X-100 can be evaluated by measuring the yield and purity of the extracted DNA. DNA concentration is typically determined by absorbance at 260 nm, while purity is assessed by the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~1.8 is generally considered pure for DNA.[5] The A260/A230 ratio, ideally between 2.0 and 2.2, indicates the presence of contaminants such as carbohydrates and salts.[5]

Table 1: Comparison of DNA Purity from *Pseudomonas aeruginosa* using Triton X-100 and SDS

Detergent (in Lysis Buffer)	Average A260/A280 Ratio	Average A260/A230 Ratio	Average DNA Concentration (µg/mL)
10% Triton X-100	1.7	1.64	0.92
10% SDS	1.0	1.26	1.25

Data adapted from a study on *Pseudomonas aeruginosa*.

Table 2: Expected DNA Yield and Purity from Mammalian Cells using Triton X-100 Based Lysis

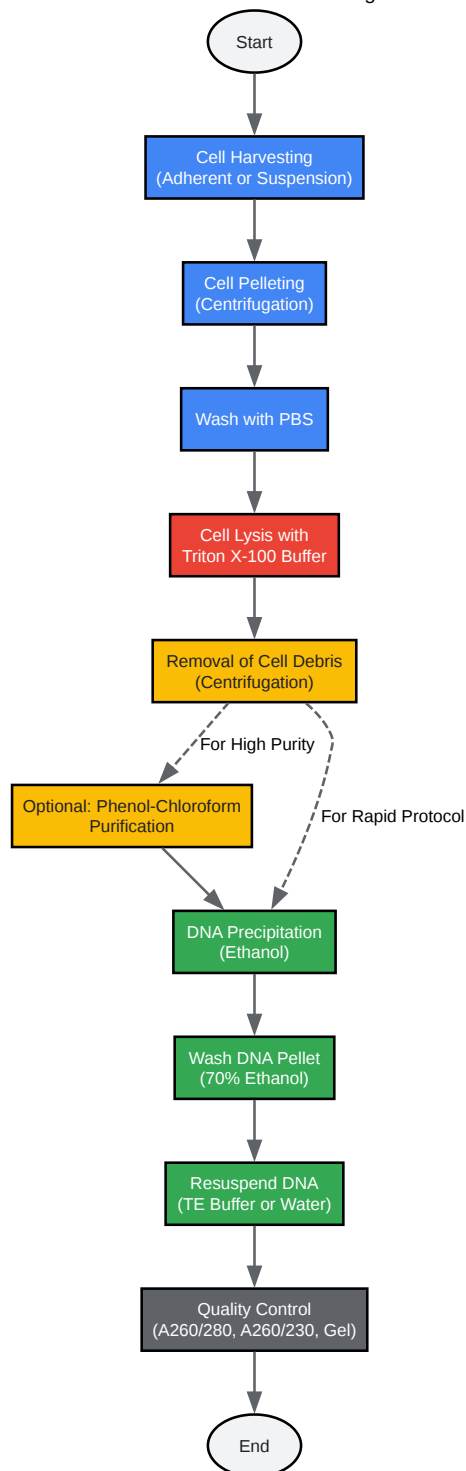
Cell Line	Starting Cell Number	Expected DNA Yield (µg)	Expected A260/A280 Ratio	Expected A260/A230 Ratio
HeLa	1 x 10 <sup>6</sup>	5 - 10	1.7 - 1.9	1.8 - 2.2
HEK293	1 x 10 <sup>6</sup>	6 - 12	1.7 - 1.9	1.8 - 2.2
CHO	1 x 10 <sup>6</sup>	4 - 8	1.7 - 1.9	1.8 - 2.2

Expected values are based on typical yields from mammalian cells and may vary depending on the specific protocol and cell health.

## Experimental Workflow

The general workflow for DNA extraction from cells using a Triton X-100 based protocol is outlined below.

## General Workflow for DNA Extraction using Triton X-100



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## General DNA Extraction Workflow

## Concluding Remarks

The use of Triton X-100 in DNA extraction protocols offers a reliable and efficient method for obtaining high-quality DNA from a variety of cell types. The optimization of Triton X-100 concentration and its combination with other reagents can significantly enhance DNA yield and purity.[1] It is important to consider the potential for residual Triton X-100 to interfere with downstream enzymatic reactions and to incorporate appropriate purification steps to mitigate this.[1] The protocols and data presented in these application notes provide a solid foundation for researchers to develop and refine their DNA extraction methodologies to suit their specific research needs.

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## References

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- To cite this document: BenchChem. [Triton X-100 Protocol for DNA Extraction from Cells: Application Notes]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7826099/docs#triton-x-100-protocol-for-dna-extraction-from-cells-application-notes\]](https://www.benchchem.com/product/b7826099/docs#triton-x-100-protocol-for-dna-extraction-from-cells-application-notes)

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